![molecular formula C25H29N3O7 B568272 Z-Ala-Pro-Tyr-OH CAS No. 112898-29-0](/img/structure/B568272.png)
Z-Ala-Pro-Tyr-OH
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Overview
Description
Synthesis Analysis
An efficient enzymatic cascade of Ala-Tyr synthesis was developed by a L-amino acid ligase together with polyphosphate kinase (PPK). Two L-amino acid ligases from Bacillus subtilis and Bacillus pumilus were selected and applied for Ala-Tyr synthesis .Molecular Structure Analysis
The molecular formula of Z-Ala-Pro-Tyr-OH is C25H29N3O7 . Its molecular weight is 483.51 .Physical And Chemical Properties Analysis
Z-Ala-Pro-Tyr-OH has a molecular weight of 483.51 . It should be stored at a temperature of -15°C .Scientific Research Applications
Biochemical Production
The compound can be used in the biochemical production of dipeptides. For instance, an efficient enzymatic cascade of Ala-Tyr synthesis was developed by a L-amino acid ligase together with polyphosphate kinase (PPK). This resulted in the production of 40.1 mM Ala-Tyr within 3 hours due to efficient ATP regeneration .
Solubility Improvement
The compound can be used to improve the solubility of certain amino acids. For example, Tyrosine (Tyr) is an essential amino acid, but its limited solubility restricts its use. Tyrosyl dipeptide, which includes Ala-Tyr, has been paid more attention due to its higher solubility .
Hypertension Treatment
The compound can be used in the treatment of hypertension. The angiotensin I-converting enzyme (ACE) inhibitory activity of peptides including Ala-Pro-Ser-Tyr (APSY) was investigated, demonstrating excellent inhibitory activity against ACE .
Sustainable Manufacturing
The compound can be used in sustainable manufacturing processes. The dipeptide synthesis with chemical methods contains a multi-step process, and chemical methods, which requires the use of the protecting groups, increase waste, and complicates purification. On the contrary, enzymatic cascade catalysis has proved to be a more sustainable method for performing highly specific reactions .
Peptide Synthesis
The compound can be used in peptide synthesis. 3-(Diethoxyphosphoryloxy)-1, 2, 3-benzotriazin-4(3H)-one (DEPBT) is an effective coupling reagent for synthesis of linear and cyclic peptides by both solution and solid-phase peptide synthesis. DEPBT mediates amide bond formation with remarkable resistance to racemization .
Biochemical Research
The compound can be used in biochemical research. The multi-enzyme coupling reaction system has become a promising biomanufacturing platform for biochemical production .
Mechanism of Action
Safety and Hazards
When handling Z-Ala-Pro-Tyr-OH, it’s important to avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition .
Relevant Papers One relevant paper discusses the efficient synthesis of Ala-Tyr by L-amino acid ligase coupled with ATP regeneration system . Another paper discusses the topical peptide treatments with effective anti-aging results .
properties
IUPAC Name |
(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-1-[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]pyrrolidine-2-carbonyl]amino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O7/c1-16(26-25(34)35-15-18-6-3-2-4-7-18)23(31)28-13-5-8-21(28)22(30)27-20(24(32)33)14-17-9-11-19(29)12-10-17/h2-4,6-7,9-12,16,20-21,29H,5,8,13-15H2,1H3,(H,26,34)(H,27,30)(H,32,33)/t16-,20-,21-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZZSGOXWDYSEQB-NDXORKPFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC1C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)NC(=O)OCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)NC(=O)OCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Z-Ala-Pro-Tyr-OH |
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